2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride

Description

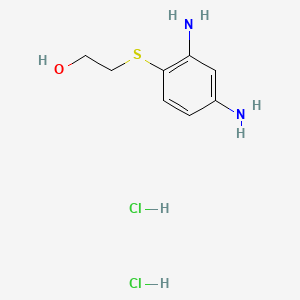

Chemical Identity: 2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride (CAS: 66422-95-5) is a dihydrochloride salt with the molecular formula C₈H₁₄Cl₂N₂O₂ and a molecular weight of 241.11 g/mol. Structurally, it consists of a 2,4-diaminophenyl group linked via a thioether (-S-) bond to an ethanol moiety, with two hydrochloride counterions (Fig. 1).

Properties

CAS No. |

81029-01-8 |

|---|---|

Molecular Formula |

C8H14Cl2N2OS |

Molecular Weight |

257.18 g/mol |

IUPAC Name |

2-(2,4-diaminophenyl)sulfanylethanol;dihydrochloride |

InChI |

InChI=1S/C8H12N2OS.2ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;;/h1-2,5,11H,3-4,9-10H2;2*1H |

InChI Key |

FGLFTUALBKOWFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)N)SCCO.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthetic routes for this compound involve the reaction of 2,4-diaminophenylthiol with ethylene oxide or ethylene chlorohydrin. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt. Industrial production methods typically follow similar principles, with optimization for yield and purity.

Chemical Reactions Analysis

2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride can undergo several types of reactions:

Oxidation: It can be oxidized to form disulfide derivatives.

Reduction: Reduction of the thioether group may occur under appropriate conditions.

Substitution: The amino groups can participate in substitution reactions. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid/base catalysts.

Scientific Research Applications

Biological Research Applications

1. Pharmacological Studies

Research indicates that 2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride may exhibit pharmacological properties similar to known drug compounds. Its structure allows for interaction with biological targets, making it a candidate for drug development. Studies have focused on:

- Binding Affinity : Investigations into its binding affinity with specific receptors and enzymes suggest potential roles in modulating biological pathways.

- Analgesic Properties : The compound has been studied for its ability to activate the CB2 receptor, which is linked to analgesia without central nervous system effects .

2. Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activities. For instance, modifications of the thioether or amino groups can lead to compounds with improved efficacy against specific targets .

Material Science Applications

1. Dyes and Pigments

Due to its structural characteristics, this compound is investigated for use in dyes and pigments. Its chemical stability and color properties make it suitable for applications in textiles and cosmetics . Regulatory assessments indicate its safety profile when used in hair dyes within specified concentrations .

2. Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resultant materials. Research into its use as a cross-linking agent is ongoing, with preliminary results indicating improved durability and resistance to environmental factors.

Case Studies

Several studies have explored the applications of this compound:

- Study on Analgesic Effects : Research demonstrated that derivatives of this compound could selectively activate CB2 receptors, suggesting potential therapeutic uses in pain management .

- Synthesis of Novel Compounds : A study focused on synthesizing new compounds based on this structure showed promising results in inhibiting specific enzymes linked to various diseases .

Mechanism of Action

The exact mechanism by which 2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.

Comparison with Similar Compounds

Physical Properties :

- Appearance : Grey to pale pink-grey crystalline powder.

- Solubility : Highly soluble in water due to its ionic nature.

- Stability: Nonflammable and stable under standard storage conditions (room temperature, dry environment).

Applications :

Primarily used as an oxidative hair dye ingredient , it functions by reacting with hydrogen peroxide (H₂O₂) to form colored complexes. The maximum recommended concentration is 4% alone or 2% when combined with H₂O₂.

Comparison with Structurally Similar Compounds

The compound belongs to a class of aromatic diamines with ethoxy/thioether linkages. Below is a comparative analysis with key analogs:

2,4-Diaminophenol Dihydrochloride

- CAS : 137-09-5 (base compound); dihydrochloride form varies.

- Structure: Lacks the thioether-ethanol group; features a phenol ring with 2,4-diamine substituents.

- Application : Used in hair dyes and photographic developers.

2,4-Diaminophenol Xetanol Hydrochloride

4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride

- CAS : 66422-95-5 (same as the target compound but with an oxygen ether linkage instead of thioether).

- Structure : Ethoxy (-O-) instead of thioether (-S-) bridge.

- Application : Similar use in hair dyes.

- Reactivity : Thioether derivatives (target compound) exhibit slower oxidation kinetics than ether-linked analogs, influencing color development timing.

2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

- CAS: 66422-95-5 (synonym for the target compound).

- Note: This is an alternative naming convention for the same compound, emphasizing the phenoxy linkage.

Table 1: Comparative Data for Key Compounds

Biological Activity

2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride, with the molecular formula C₈H₁₄Cl₂N₂OS and CAS number 81029-01-8, is a compound of interest in pharmacological research due to its unique structural features, including a thioether functional group and two amino groups attached to a phenyl ring. This article reviews the compound's biological activities, potential therapeutic applications, and relevant research findings.

The compound is typically encountered as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological assays and therapeutic applications. The presence of amino groups suggests potential interactions with various biological targets, including enzymes and receptors.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit various microbial strains. Its structural similarity to known antimicrobial agents suggests potential efficacy against bacterial infections.

- Genotoxicity Studies : In vitro studies have been conducted to evaluate the genotoxic potential of related compounds. For instance, derivatives such as 2-(2',4'-diaminophenoxy)ethanol have undergone Ames tests and dominant lethal assays in mice, showing no significant genetic activity under specific conditions .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Toxicity Assessments : In toxicity studies using rats, the LD50 was approximated at 1000 mg/kg body weight. Observations included hypoactivity and piloerection in treated animals, indicating potential neurotoxic effects .

- Irritation Studies : The compound was assessed for ocular irritation in rabbits, revealing slight conjunctival reactions but no severe ocular damage .

- Skin Sensitization Tests : Conducted according to OECD guidelines, these tests indicated that the compound did not exhibit significant sensitization potential in guinea pigs .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | Contains a phenoxy group | Lacks thioether functionality |

| 2-Aminoethylthioethanol | Simple aminoethyl-thio structure | Does not contain aromatic amines |

| 4-Amino-2-methylphenol | Aromatic amine with methyl group | Lacks thioether and is less soluble |

The unique combination of thioether and diamine functionalities in this compound distinguishes it from these similar compounds and may contribute to its distinct biological activities.

Q & A

Basic Research Question

- Hair dye research : As a diaminophenol derivative, it serves as a precursor in oxidative hair dye formulations to study melanin-like pigment formation .

- Analytical standards : Used in HPLC and LC-MS for method validation in cosmetic safety testing .

- Cell biology : Analogous to DAPI (a diamidino dye), it may interact with nucleic acids, though specific studies are lacking .

What experimental challenges arise in optimizing reaction conditions for sulfur-containing analogs (e.g., thioethers)?

Advanced Research Question

Key challenges include:

- Byproduct formation : Competing oxidation of thiol intermediates to sulfoxides or sulfones requires strict control of reaction atmosphere (e.g., nitrogen purge) .

- Yield optimization : Thioether synthesis often necessitates stoichiometric excess of sulfur nucleophiles (e.g., NaSH) and elevated temperatures (~80°C), increasing side reactions .

- Purification : Thioethers are prone to dimerization; reversed-phase HPLC with ion-pairing agents (e.g., TFA) improves resolution .

How can researchers reconcile discrepancies in toxicity data between in silico models and in vitro assays?

Advanced Research Question

- In silico predictions : Tools like GUSAR predict acute toxicity (e.g., LD₅₀) based on QSAR models but may underestimate reactive metabolite formation .

- In vitro validation : Ames tests (for mutagenicity) and MTT assays (cytotoxicity) are critical. For example, conflicting data on diaminophenol derivatives may arise from redox cycling in cell media, necessitating antioxidant additives (e.g., ascorbate) .

- Mitigation : Cross-validate with zebrafish embryo toxicity assays to assess developmental impacts .

What advanced analytical techniques resolve structural ambiguities in polymorphic or hydrated forms?

Advanced Research Question

- Thermogravimetric analysis (TGA) : Differentiates hydrates (e.g., dihydrochloride salts) by quantifying weight loss at ~100–150°C .

- Solid-state NMR : Clarifies hydrogen-bonding networks in crystalline forms .

- PXRD (powder X-ray diffraction) : Identifies polymorphs; commercial standards (e.g., LGC’s DRE-C12196720) provide reference patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.